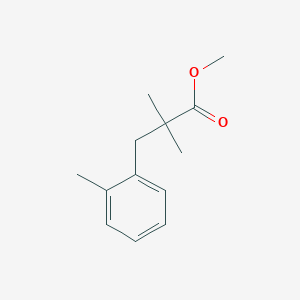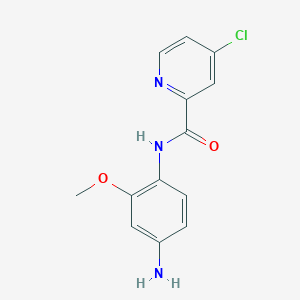
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide
Vue d'ensemble
Description
“N-(4-Amino-2-methoxyphenyl)acetamide” is a compound that has been used in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which is the side chain of an anticancer drug . The molecular formula of this compound is C9H12N2O2 .
Synthesis Analysis
The compound is obtained by the reduction of N-(2-methoxy-4-nitrophenyl)acetamide in ethanol with Pd/C as a catalyst, under a hydrogen atmosphere .
Molecular Structure Analysis
The molecular structure of “N-(4-Amino-2-methoxyphenyl)acetamide” includes a methoxy group (OCH3) and an amino group (NH2) attached to a phenyl ring. The acetamide group (CH3CONH2) is also attached to the phenyl ring .
Physical And Chemical Properties Analysis
The molecular weight of “N-(4-Amino-2-methoxyphenyl)acetamide” is 180.204 Da. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .
Applications De Recherche Scientifique
Imaging Agent in Parkinson's Disease
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide has been explored as a PET imaging agent for Parkinson's disease. In a study, a derivative of this compound was synthesized for potential use in imaging the LRRK2 enzyme, which is implicated in Parkinson's disease. The compound demonstrated high radiochemical yield and purity, making it a promising candidate for PET imaging in neurological research (Wang, Gao, Xu, & Zheng, 2017).
Isostructural Nature and Crystal Structures
Another study focused on the isostructural nature and crystal structures of related pyrimidine derivatives, providing insights into their electronic structures and hydrogen bonding. Such research is vital for understanding the molecular behavior of these compounds, which can have implications in various scientific applications (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Inhibitor of the Met Kinase Superfamily
Research has also been conducted on derivatives of N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide as inhibitors of the Met kinase superfamily. These compounds have shown significant tumor stasis in certain cancer models, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Synthesis and Cytotoxicity Studies
There has been significant interest in synthesizing derivatives of this compound and evaluating their cytotoxic activities. For example, pyrazolo[1,5-a]pyrimidine derivatives were synthesized and assessed for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, contributing to cancer research (Hassan, Hafez, & Osman, 2014).
Antibacterial and Antifungal Activities
Studies on thiophene-3-carboxamide derivatives related to N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide showed antibacterial and antifungal activities. This demonstrates the compound's potential in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Polymorphism and Characterization
The study of polymorphism in related compounds, such as 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, contributes to our understanding of the physical properties of these compounds, which is crucial for pharmaceutical formulation (Yanagi et al., 2000).
Propriétés
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-4-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-12-7-9(15)2-3-10(12)17-13(18)11-6-8(14)4-5-16-11/h2-7H,15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPZFZPJVFGNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




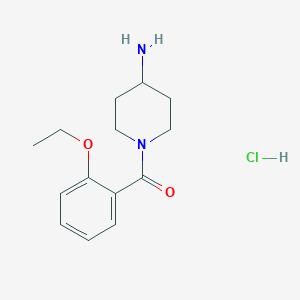
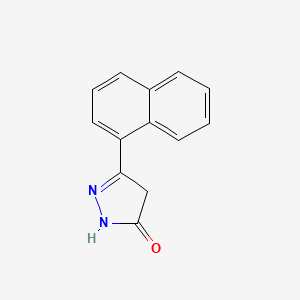
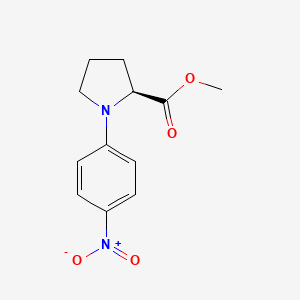
![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)
![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)
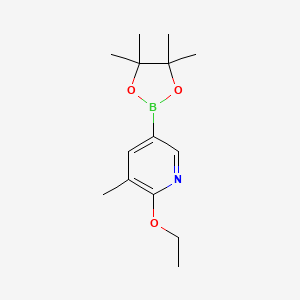
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1455194.png)
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B1455195.png)
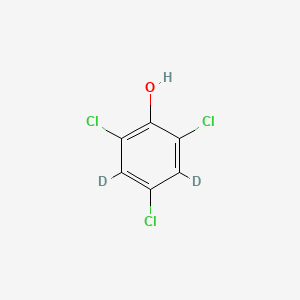
![4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455200.png)
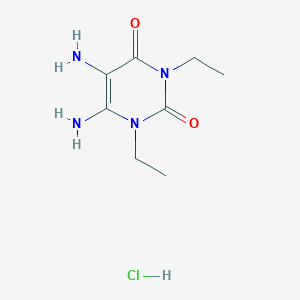
![9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B1455204.png)
